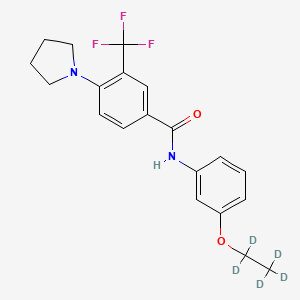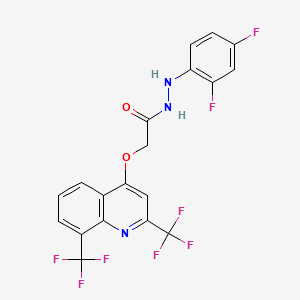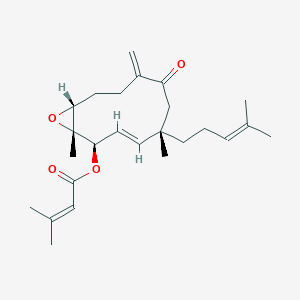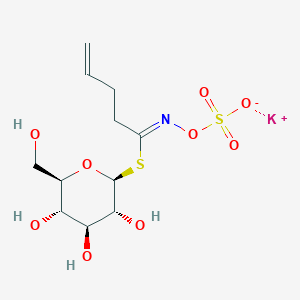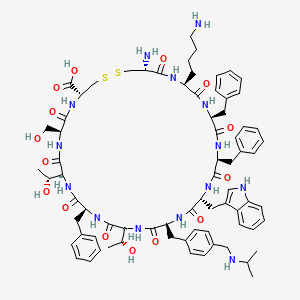
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CH 275 is a peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound binds preferentially to somatostatin receptor 1 (sst1) with a high affinity, making it a potent and selective agonist for this receptor . CH 275 has shown potential in research related to Alzheimer’s disease due to its ability to modulate specific biological pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CH 275 involves the formation of a cyclic peptide structure. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the desired cyclic structure. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CH 275 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
CH 275 primarily undergoes binding interactions with its target receptor, somatostatin receptor 1. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
The synthesis of CH 275 involves reagents such as protected amino acids, coupling agents like HBTU, and bases like DIPEA. The cyclization step may require specific conditions to ensure the formation of the cyclic structure without side reactions .
Major Products Formed
The major product formed from the synthesis of CH 275 is the cyclic peptide itself. Any side products or impurities are typically removed during the purification process using HPLC .
Wissenschaftliche Forschungsanwendungen
CH 275 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
CH 275 exerts its effects by binding to somatostatin receptor 1 with high affinity. This binding activates the receptor, leading to downstream signaling pathways that modulate various biological processes. In Alzheimer’s disease research, CH 275 has been shown to increase the expression of neprilysin, an enzyme that degrades amyloid-beta plaques, thereby reducing plaque load in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octreotide: Another somatostatin analog used clinically to treat acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for similar clinical applications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Uniqueness of CH 275
CH 275 is unique due to its high selectivity for somatostatin receptor 1, making it a valuable tool for studying this specific receptor’s role in various biological processes. Its potential application in Alzheimer’s disease research further distinguishes it from other somatostatin analogs .
Eigenschaften
Molekularformel |
C74H96N14O15S2 |
|---|---|
Molekulargewicht |
1485.8 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52+,54+,55+,56+,57+,58+,59-,60+,61+,62+,63+/m1/s1 |
InChI-Schlüssel |
SYHQUPOPQRNSKD-SKMHOITNSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Kanonische SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


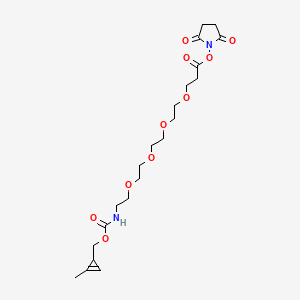
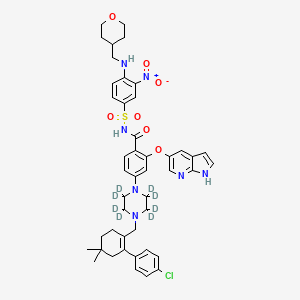

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
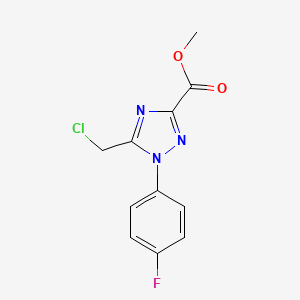

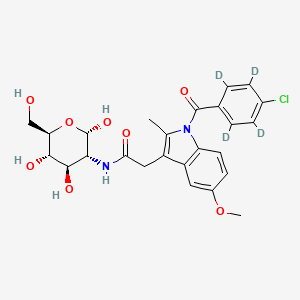
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
